molecular formula C13H18Cl2N2O2S B230795 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine

Cat. No. B230795
M. Wt: 337.3 g/mol
InChI Key: RJOZLPSNBFQPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine, also known as DMP 323, is a small molecule inhibitor of the enzyme protein kinase C (PKC). PKC is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. DMP 323 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.

Mechanism of Action

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 works by inhibiting the activity of PKC, which is involved in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and stress. Once activated, PKC phosphorylates target proteins, leading to changes in cellular activity. By inhibiting PKC activity, 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 can block these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 can induce apoptosis, or programmed cell death, and inhibit cell proliferation. In diabetes research, 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 can improve insulin sensitivity and glucose uptake in cells. 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has also been shown to have anti-inflammatory effects and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water. 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has also been extensively studied, with many research papers reporting its effects and potential applications. However, 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 also has some limitations. It can be toxic to cells at high concentrations, and its effectiveness can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research involving 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of PKC, which could have improved therapeutic effects and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 and its effects on cellular processes.

Synthesis Methods

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4,5-dichloro-2-methylphenylsulfonyl chloride with piperazine to form 1-(4,5-dichloro-2-methylphenylsulfonyl)piperazine. This intermediate is then reacted with ethyl iodide to form the final product, 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine.

Scientific Research Applications

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has been extensively studied for its potential therapeutic applications. In cancer research, 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has been shown to inhibit the growth of tumor cells and enhance the effectiveness of chemotherapy. In diabetes research, 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 has been shown to improve insulin sensitivity and glucose uptake in cells. Other potential applications of 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine 323 include the treatment of cardiovascular disease, neurodegenerative disorders, and inflammatory diseases.

properties

Molecular Formula

C13H18Cl2N2O2S

Molecular Weight

337.3 g/mol

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C13H18Cl2N2O2S/c1-3-16-4-6-17(7-5-16)20(18,19)13-9-12(15)11(14)8-10(13)2/h8-9H,3-7H2,1-2H3

InChI Key

RJOZLPSNBFQPBG-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl

Origin of Product

United States

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